molecular formula C17H22N4O3 B7709628 N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

Cat. No. B7709628
M. Wt: 330.4 g/mol
InChI Key: VXWUVFAJLUNQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as CIPO, is a novel small molecule inhibitor that has shown potential for use in various scientific research applications. This compound has been synthesized using a specific method that involves several steps, and its mechanism of action has been studied in detail. In

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Furthermore, it has been found to inhibit the activity of β-amyloid aggregation, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has shown potential as an anticancer agent. It has also been found to have antibacterial and antifungal properties and has been studied for its potential use in the treatment of infectious diseases. Furthermore, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments include its potential as an anticancer agent, its antibacterial and antifungal properties, and its neuroprotective effects. However, there are also limitations to its use in lab experiments. One limitation is that it may have potential side effects that need to be carefully monitored. Another limitation is that it may not be effective in all types of cancer or neurological disorders.

Future Directions

There are several future directions for the study of N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One future direction is to further study its potential as an anticancer agent and to determine its effectiveness in different types of cancer. Another future direction is to study its potential as a treatment for infectious diseases and to determine its effectiveness against different types of bacteria and fungi. Furthermore, future research could focus on the development of more potent and selective inhibitors of specific enzymes and proteins that are involved in various cellular processes.

Synthesis Methods

The synthesis of N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves several steps. The first step involves the reaction of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-cyclohexyl-4-aminophenol in the presence of a base to form the desired product. The product is then nitrated using a mixture of nitric and sulfuric acids to yield N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline.

Scientific Research Applications

N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has shown potential for use in various scientific research applications. It has been found to inhibit the growth of cancer cells and has shown potential as an anticancer agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, it has been found to have antibacterial and antifungal properties and has been studied for its potential use in the treatment of infectious diseases.

properties

IUPAC Name

N-cyclohexyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11(2)16-19-17(24-20-16)12-8-9-14(15(10-12)21(22)23)18-13-6-4-3-5-7-13/h8-11,13,18H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWUVFAJLUNQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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